molecular formula C10H6N2O3 B2766464 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile CAS No. 75372-44-0

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile

Cat. No. B2766464
CAS RN: 75372-44-0
M. Wt: 202.169
InChI Key: BCBJYVTZIYROMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate . It has a molecular formula of C11H9NO4 and a molecular weight of 219.19 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(N1CCCON(C2=O)C(C3=C2C=CC=C3)=O)C(C=CC=C4)=C4C1=O . For a more detailed analysis, you may want to refer to a chemical database or a molecular modeling software.


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.368±0.06 g/cm3, a melting point of 113 °C, and a predicted boiling point of 345.7±25.0 °C . Its flash point is 162.9°C, and it has a vapor pressure of 6.04E-05mmHg at 25°C . The refractive index is 1.581 .

Scientific Research Applications

Fluorescent Probing for Metal Ions

A rhodamine-azacrown derivative, closely related to the compound of interest, demonstrated selective response to Al3+ and Fe3+ ions in mixed solvent conditions and exclusively to Al3+ in acetonitrile. This behavior suggests potential applications of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile and similar compounds in the development of fluorescent probes for metal ion detection. The study provided insights into solvent-dependent binding modes, highlighting the significance of the chemical environment in determining the binding and fluorescence properties of such compounds (Fang et al., 2014).

Activation of Dioxygen

In the field of electrochemistry, the activation of dioxygen in acetonitrile solutions by manganese porphyrin films was explored. This research underscores the potential of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile derivatives in catalyzing redox reactions involving dioxygen, which is crucial for various applications, including energy conversion and storage (Gutierrez-Granados et al., 1993).

Novel Isoindolinone Synthesis

A study detailed an unexpected three-component condensation reaction involving 2-carboxybenzaldehyde, primary amines, and cyanide, leading to the formation of compounds structurally similar to 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile. This novel class of isoindolinones could be pivotal in synthesizing new pharmaceuticals and materials with enhanced properties (Opatz & Ferenc, 2004).

Dioxygen Activation for Fine Chemicals Production

Research on bio-inspired iron pentadentate complexes demonstrated the activation of dioxygen for the oxidation of organic compounds such as cyclohexene and limonene in acetonitrile. This study indicates the potential utility of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile derivatives in environmentally friendly oxidation processes, contributing to sustainable chemistry practices (Rydel-Ciszek et al., 2023).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBJYVTZIYROMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of N-hydroxyphthalimide (5.20 g, 31.88 mmol) in DMF (20 ml) was added bromoacetonitrile (3.0 ml, 45.02 mmol) and Et3N (10.0 ml, 71.8 mmol) and the reaction stirred at room temperature for 2 d. The mixture was diluted with EtOAc (50 ml) and brine (40 ml) and the organic layer was washed with brine (4×20 ml) and 1 N NaOH (30 ml), dried (Na2SO4) and concentrated to afford (1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-acetonitrile (2.3 g, 36%) as a beige solid. 1H NMR (CDCl3) δ 4.96 (s, 2H), 7.80-7.84 (m, 2H), 7.89-7.92 (m, 2H).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
40 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.